molecular formula C6H11NO2 B1337312 (S)-Allyl 2-aminopropanoate CAS No. 44812-81-9

(S)-Allyl 2-aminopropanoate

Cat. No.: B1337312
CAS No.: 44812-81-9
M. Wt: 129.16 g/mol
InChI Key: LJNLJIGRKBHXCT-YFKPBYRVSA-N
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Description

(S)-Allyl 2-aminopropanoate is an organic compound derived from the amino acid L-alanine It features an allyl ester group attached to the alpha-carbon of an alanine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-Allyl 2-aminopropanoate can be synthesized through several methods. One common approach involves the esterification of L-alanine with allyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion. Another method involves the use of peptide coupling reagents such as benzotriazol-1-yl-oxy-tris(dimethylamino)-phosphonium hexafluorophosphate (BOP) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-Allyl 2-aminopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-Allyl 2-aminopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Allyl 2-aminopropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Allyl 2-aminopropanoate is unique due to its allyl ester group, which imparts distinct reactivity compared to its ethyl and methyl counterparts. The allyl group allows for additional synthetic transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

prop-2-enyl (2S)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-4-9-6(8)5(2)7/h3,5H,1,4,7H2,2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNLJIGRKBHXCT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446741
Record name alanine allyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44812-81-9
Record name alanine allyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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